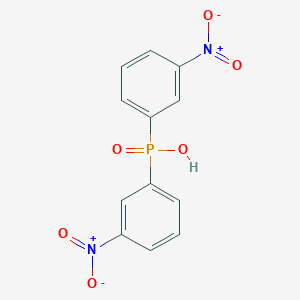![molecular formula C9H17N3O B096063 [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea CAS No. 16983-62-3](/img/structure/B96063.png)
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea, also known as E-64, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of cysteine protease inhibitors and is known to inhibit the activity of various enzymes, including papain, calpain, and cathepsin B.
Mécanisme D'action
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the thiol group of the cysteine residue in the active site, which prevents the protease from cleaving its substrate.
Effets Biochimiques Et Physiologiques
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to have a wide range of biochemical and physiological effects. For example, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to inhibit the invasion and migration of cancer cells by blocking the activity of cathepsin B. [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has also been shown to prevent muscle degeneration by inhibiting the activity of calpain. In addition, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to inhibit the processing of antigens by papain, which can be useful in developing vaccines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea in lab experiments is that it is a highly specific inhibitor of cysteine proteases and does not affect other classes of proteases. This allows researchers to study the role of cysteine proteases in biological processes without interference from other proteases. However, one limitation of using [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea is that it is an irreversible inhibitor, which means that the enzyme activity cannot be restored once it has been inhibited.
Orientations Futures
There are several future directions for research involving [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea. One area of research is the development of more potent and selective inhibitors of cysteine proteases. Another area of research is the development of new therapeutic agents based on the inhibition of cysteine proteases. In addition, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be used to study the role of cysteine proteases in various diseases, such as cancer and neurodegenerative disorders. Finally, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be used to study the mechanism of action of other cysteine protease inhibitors, which can lead to the development of new drugs.
Méthodes De Synthèse
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be synthesized by reacting L-trans-epoxysuccinyl-leucylamido-(4-guanidino)butane ([(Z)-[(E)-2-ethylhex-2-enylidene]amino]ureac) with aniline in the presence of a base. The reaction yields [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea as a yellow solid with a melting point of 181-183°C. The purity of the compound can be determined using HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes. For example, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been used to investigate the role of cathepsin B in tumor invasion and metastasis. [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has also been used to study the role of calpain in muscle degeneration and the role of papain in antigen processing.
Propriétés
Numéro CAS |
16983-62-3 |
|---|---|
Nom du produit |
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea |
Formule moléculaire |
C9H17N3O |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea |
InChI |
InChI=1S/C9H17N3O/c1-3-5-6-8(4-2)7-11-12-9(10)13/h6-7H,3-5H2,1-2H3,(H3,10,12,13)/b8-6+,11-7- |
Clé InChI |
WNXTULHDTKBSMO-VJUDZZRDSA-N |
SMILES isomérique |
CCC/C=C(\CC)/C=N\NC(=O)N |
SMILES |
CCCC=C(CC)C=NNC(=O)N |
SMILES canonique |
CCCC=C(CC)C=NNC(=O)N |
Synonymes |
2-Ethyl-2-hexenal semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



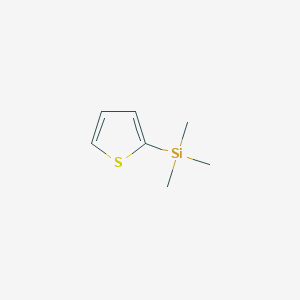
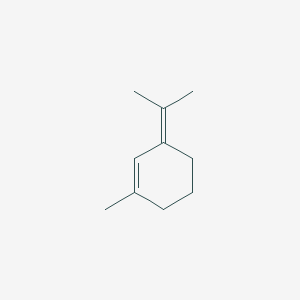
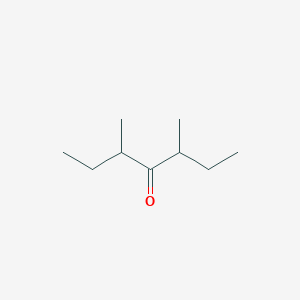
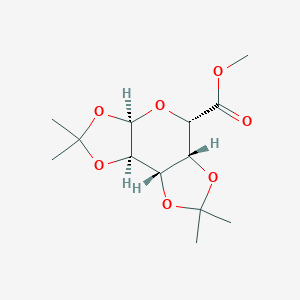

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
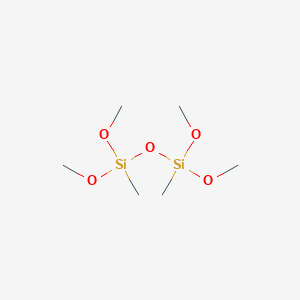
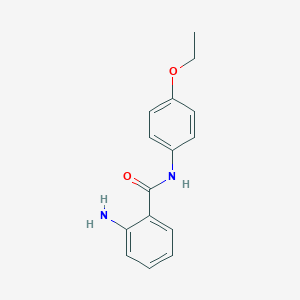
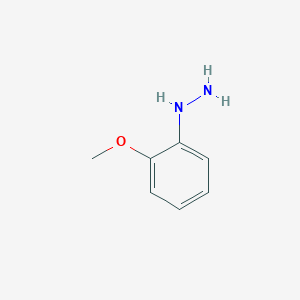
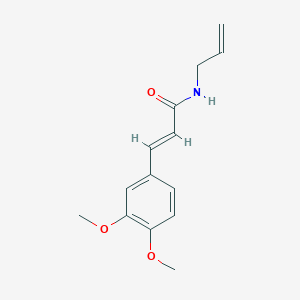
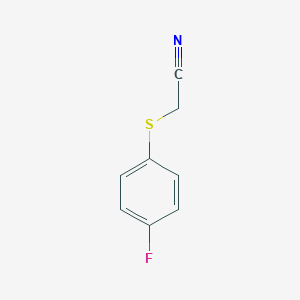
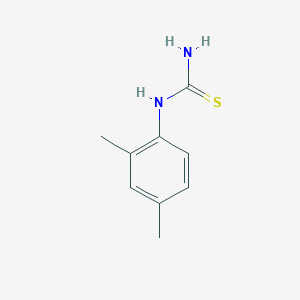
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
